molecular formula C25H23N3O5S B3615057 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 611194-21-9

2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B3615057
CAS No.: 611194-21-9
M. Wt: 477.5 g/mol
InChI Key: RSHBOLUABUWMDR-UHFFFAOYSA-N
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Description

The compound 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a structurally complex molecule with the molecular formula C₂₄H₂₁N₃O₅S and a molecular weight of 463.508 g/mol (monoisotopic mass: 463.120192) . Its core structure comprises:

  • A 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety linked via a propanoyl amino group, a feature associated with epigenetic modulation (e.g., HDAC inhibition) .
  • A 2-furylmethyl substituent, which may enhance solubility or target selectivity.

This compound is structurally analogous to other isoindole-1,3-dione derivatives, such as those reported in and , but distinguishes itself through the benzothiophene core and furylmethyl group .

Properties

IUPAC Name

2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S/c29-20(11-12-28-24(31)16-7-1-2-8-17(16)25(28)32)27-23-21(18-9-3-4-10-19(18)34-23)22(30)26-14-15-6-5-13-33-15/h1-2,5-8,13H,3-4,9-12,14H2,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHBOLUABUWMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201103449
Record name N-[3-[[(2-Furanylmethyl)amino]carbonyl]-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201103449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611194-21-9
Record name N-[3-[[(2-Furanylmethyl)amino]carbonyl]-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611194-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-[[(2-Furanylmethyl)amino]carbonyl]-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201103449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the various aspects of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O4SC_{20}H_{22}N_{2}O_{4}S, and it features a unique combination of functional groups that contribute to its biological properties. The presence of the isoindole moiety and the benzothiophene structure is particularly noteworthy as these structures are often associated with various pharmacological activities.

Research indicates that compounds similar to this one may exert their biological effects through several mechanisms:

  • Enzyme Inhibition : Many isoindole derivatives are known to inhibit specific enzymes involved in metabolic pathways. This can lead to altered cellular responses in cancer and other diseases.
  • Receptor Modulation : The compound may interact with various receptors, including those involved in neurotransmission and inflammation. Such interactions can modulate physiological responses.
  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

A significant area of research focuses on the anticancer potential of this compound. Studies have shown that derivatives with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For example:

  • Case Study : A study published by Walid Fayad et al. (2019) identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The findings suggested that isoindole derivatives could effectively target cancer cell lines with minimal toxicity to normal cells .

Antimicrobial Properties

Compounds structurally related to this benzothiophene derivative have demonstrated antimicrobial activity against various pathogens. This suggests potential applications in treating infections caused by resistant strains.

Neuroprotective Effects

Research indicates that some isoindole derivatives may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The modulation of neurotransmitter systems is a critical area for further exploration.

Safety Profile

While exploring the biological activities, it is essential to consider the safety profile of the compound. Preliminary studies indicate that it may exhibit toxic effects at higher concentrations:

  • Toxicity Data : According to PubChem, the compound is classified as harmful if swallowed or if it comes into contact with skin . Such toxicity data underline the importance of dosage regulation in therapeutic applications.

Data Summary Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis; inhibits tumor growth
AntimicrobialInhibits pathogen growth
NeuroprotectiveModulates neurotransmitter systems
ToxicityHarmful if ingested or dermally absorbed

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name / ID Core Scaffold Substituents Functional Groups Reference
Target Compound (C₂₄H₂₁N₃O₅S) Benzothiophene 1,3-dioxoisoindole, propanoyl amino, furylmethyl Amide, isoindoledione, furan
(1,3-dioxoisoindol-2-yl)methyl nitrate (Compound 1, ) Isoindole-1,3-dione Methyl nitrate Nitrate ester, isoindoledione
Apremilast () Isoindole-1,3-dione Methoxyaryl sulfone, acetyl amino Sulfone, acetyl amide
N-(3,5-dimethylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide (313267-28-6) Propanamide 1,3-dioxoisoindole, 3,5-dimethylphenyl Amide, isoindoledione, dimethylphenyl
Aglaithioduline () Linear aliphatic chain Hydroxamic acid, phenyl Hydroxamate, phenyl

Key Observations:

Benzothiophene vs.

Functional Group Variations : The furylmethyl group in the target compound contrasts with nitrate esters () or sulfones (), which may alter metabolic stability or reactivity .

Isoindole-1,3-dione Linkage : Shared with apremilast and compounds, this moiety is critical for interactions with zinc-dependent enzymes (e.g., HDACs or PDE4) .

Pharmacokinetic and Bioactivity Comparisons

Table 2: Pharmacokinetic and Bioactivity Profiles

Compound Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Reported Bioactivity Reference
Target Compound 463.508 3.2* 3 7 Not reported (structural similarity to HDAC/PDE4 inhibitors)
Apremilast 460.50 1.9 3 7 PDE4 inhibition (IC₅₀ = 74 nM), TNF-α suppression
Aglaithioduline ~350 (estimated) 2.8 2 5 HDAC inhibition (similar to SAHA)
Compound 1 () 274.19 1.5 1 6 NO donation, analgesic/anti-inflammatory

*Predicted using ChemSpider data .

Key Findings:

Lipophilicity: The target compound’s higher logP (3.2) vs.

Bioactivity Trends: Isoindole-1,3-dione derivatives (e.g., apremilast) exhibit PDE4/TNF-α inhibition, while hydroxamates (e.g., aglaithioduline) target HDACs . The target compound’s furylmethyl group may redirect its activity toward novel targets compared to nitrate-bearing analogs () .

Computational and Experimental Similarity Metrics

  • Tanimoto Coefficient : Structural similarity analysis (e.g., via MACCS or Morgan fingerprints) would likely show high scores (>0.7) between the target compound and apremilast due to shared isoindole-1,3-dione and amide groups .
  • Activity Cliffs: Despite structural similarities, minor substituent changes (e.g., furylmethyl vs. sulfone in apremilast) could result in significant potency differences, exemplifying activity cliffs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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